molecular formula C10H10N2O3 B2413765 2(1H)-Quinazolinone, 6,7-dimethoxy- CAS No. 79754-04-4

2(1H)-Quinazolinone, 6,7-dimethoxy-

Cat. No. B2413765
CAS RN: 79754-04-4
M. Wt: 206.201
InChI Key: WNVSTKZVDCZBIO-UHFFFAOYSA-N
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Description

“2(1H)-Quinazolinone, 6,7-dimethoxy-” is a chemical compound that has been used in various scientific studies . It is also known as 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinecarbonyl chloride and DMEQ-COCl . It is used for HPLC derivatization .


Synthesis Analysis

The synthesis of “2(1H)-Quinazolinone, 6,7-dimethoxy-” involves several steps. In one study, two series of novel thirty, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues were designed and synthesized as inhibitors of HIV-1 reverse transcriptase . Another study reported the synthesis of novel 6,7-dimethoxy-4-anilinoquinolines .


Molecular Structure Analysis

The molecular structure of “2(1H)-Quinazolinone, 6,7-dimethoxy-” is complex. It has an empirical formula of C12H11ClN2O4 . The molecular weight is 282.68 . More detailed information about its molecular structure can be found in the referenced sources .


Chemical Reactions Analysis

The chemical reactions involving “2(1H)-Quinazolinone, 6,7-dimethoxy-” are complex and varied. One study reported the reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides .

Scientific Research Applications

  • Synthesis Techniques and Chemical Properties :

    • 6,7-dimethoxyquinazolinone is a key building block in the synthesis of various alkaloids and substances with biological activity. It has been synthesized using various methods, including the use of polyphosphoric acid (PPA) and 1-(3,4-dimethoxyphenyl)-urea (Ivanov, 2006).
    • A study described the synthesis and cardiotonic activity of substituted 4-alkyl-2(1H)-quinazolinones, which involved modifications at the 4-position of the quinazoline nucleus (Bandurco et al., 1987).
  • Biological and Pharmacological Properties :

    • Quinazolinones have been explored for their antioxidant and cytotoxic activity. Novel 2,3-di-substituted-2,3-dihydro-quinazolin-4(1H)-one derived Schiff’s bases were synthesized and characterized, demonstrating antioxidant activities and cytotoxicity against human hepatocellular carcinoma cells (Hricovíniová et al., 2018).
  • Applications in Antimalarial Research :

    • Quinazolines, including 6,7-dimethoxyquinazoline-2,4-diamines, have been evaluated for their antimalarial activity. A potent antimalarial drug lead was identified through structure-activity relationship studies (Mizukawa et al., 2021).
  • Applications in Anticancer Research :

    • The synthesis and evaluation of quinazolinones for antitumor activity have been conducted. A study synthesized novel 3-benzyl-4(3H)quinazolinone analogues, evaluating their in vitro antitumor activity and conducting molecular docking studies (Al-Suwaidan et al., 2016).
  • Potential in Treating Neurodegenerative Diseases :

    • Novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives were synthesized to investigate their cerebroprotective properties, particularly for neurodegenerative diseases like Alzheimer's and cerebral ischemia (Chiriapkin et al., 2022).

properties

IUPAC Name

6,7-dimethoxy-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-8-3-6-5-11-10(13)12-7(6)4-9(8)15-2/h3-5H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVSTKZVDCZBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=NC(=O)N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Quinazolinone, 6,7-dimethoxy-

Synthesis routes and methods

Procedure details

In an example, A1 was prepared essentially as described in Barker, AJ. European Patent Application 0 566 226 A1, Oct. 20, 1993; and Gazit et al., Bioorg. Med. Chem. 4:1203-1207, 1996. Briefly, methyl 2-amino-4,5-dimethoxybenzoate was treated with formamide at 180° C. The reaction was cooled and diluted with water. The precipitate was collected by filtration, washed with water and dried to give 6,7-dimethoxyquinazolone, which was treated with thionyl chloride and dimethylformamide at reflux, concentrated, and stirred with sodium bicarbonate solution. The resulting solid was collected and crystallized from hexane to give 4-chloro-6,7-dimethoxyquinazoline, which was refluxed with 3-bromoaniline in ethanol, cooled, treated with 1 normal NaOH and the resulting solid collected by filtration to yield 4-(3-bromophenylamino)-6,7-dimethoxyquinazoline (A1).
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